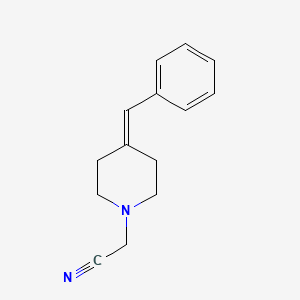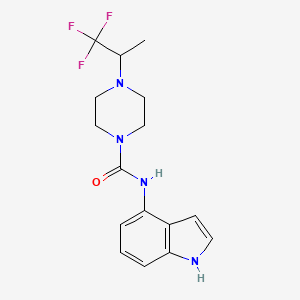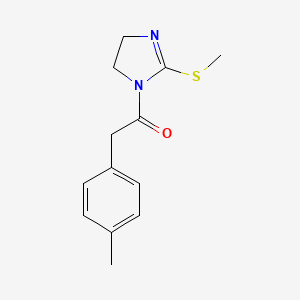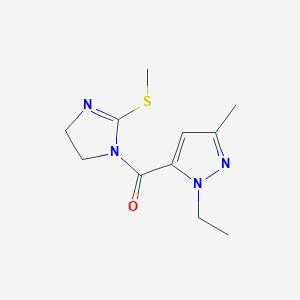![molecular formula C16H24N2O3 B7584319 2-[3-hydroxy-N-(2-methylpropyl)anilino]-1-morpholin-4-ylethanone](/img/structure/B7584319.png)
2-[3-hydroxy-N-(2-methylpropyl)anilino]-1-morpholin-4-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-hydroxy-N-(2-methylpropyl)anilino]-1-morpholin-4-ylethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as A-769662 and has been studied extensively for its biochemical and physiological effects. In
作用機序
The mechanism of action of 2-[3-hydroxy-N-(2-methylpropyl)anilino]-1-morpholin-4-ylethanone involves the activation of AMPK. This activation occurs through the allosteric activation of AMPK by binding to the γ subunit. This binding leads to an increase in AMPK activity, which in turn leads to an increase in glucose uptake and fatty acid oxidation. Additionally, this compound has been shown to inhibit mTORC1 signaling, which is a key regulator of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its activation of AMPK. This activation leads to an increase in glucose uptake and fatty acid oxidation, which can improve metabolic function. Additionally, this compound has been shown to have anti-inflammatory effects and can improve insulin sensitivity. However, it is important to note that the effects of this compound are dose-dependent, and high doses may lead to adverse effects.
実験室実験の利点と制限
One of the main advantages of using 2-[3-hydroxy-N-(2-methylpropyl)anilino]-1-morpholin-4-ylethanone in lab experiments is its specificity for AMPK activation. This specificity allows for the precise manipulation of cellular metabolism and can help researchers better understand the mechanisms underlying metabolic disorders. However, one of the main limitations of this compound is its potential for off-target effects. Additionally, the effects of this compound may be influenced by various factors such as cell type and experimental conditions.
将来の方向性
There are many potential future directions for the use of 2-[3-hydroxy-N-(2-methylpropyl)anilino]-1-morpholin-4-ylethanone in scientific research. One potential direction is the development of more potent and selective AMPK activators. Additionally, this compound may be used in the development of novel treatments for metabolic disorders such as obesity and type 2 diabetes. Further research is also needed to better understand the potential off-target effects of this compound and its effects on different cell types and experimental conditions.
Conclusion:
This compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its activation of AMPK and inhibition of mTORC1 signaling make it a potential treatment for metabolic disorders such as obesity and type 2 diabetes. However, further research is needed to better understand its potential off-target effects and to develop more potent and selective AMPK activators.
合成法
The synthesis of 2-[3-hydroxy-N-(2-methylpropyl)anilino]-1-morpholin-4-ylethanone involves a multi-step process that includes the reaction of 2-chloro-N-(2-methylpropyl)aniline with morpholine, followed by the reaction of the resulting intermediate with 2-bromoacetyl bromide. The final product is obtained through the reaction of the intermediate with sodium hydroxide. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
科学的研究の応用
2-[3-hydroxy-N-(2-methylpropyl)anilino]-1-morpholin-4-ylethanone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of metabolic research. It has been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of cellular metabolism. This activation leads to an increase in glucose uptake and fatty acid oxidation, making it a potential treatment for metabolic disorders such as obesity and type 2 diabetes.
特性
IUPAC Name |
2-[3-hydroxy-N-(2-methylpropyl)anilino]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-13(2)11-18(14-4-3-5-15(19)10-14)12-16(20)17-6-8-21-9-7-17/h3-5,10,13,19H,6-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFQHUHCRMAPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(=O)N1CCOCC1)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(Cyclopropylmethyl)-2-(furan-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584236.png)
![(1-Methylimidazol-2-yl)-[3-[(2-methylphenyl)methyl]azetidin-1-yl]methanone](/img/structure/B7584242.png)
![3-[(4-Benzylidenepiperidin-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7584248.png)

![5-[(4-Benzylidenepiperidin-1-yl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7584252.png)
![2-[(4-Benzylidenepiperidin-1-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7584253.png)
![(1-Methylpyrrol-2-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone](/img/structure/B7584259.png)

![1-(2-Chloroprop-2-enyl)-4-methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B7584282.png)
![N-[(1-methylpyrrol-2-yl)methyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide](/img/structure/B7584306.png)




